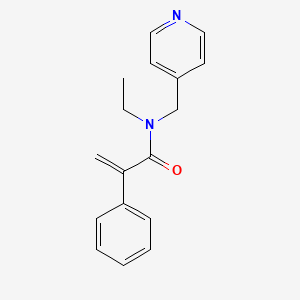
2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid
描述
2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is a compound with the CAS Number: 885272-25-3 and a molecular weight of 221.21 . It is a solid substance and is a member of indole-3-acetic acids and a member of oxindoles .
Molecular Structure Analysis
The linear formula of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is C11H11NO4 . For a more detailed molecular structure, you may refer to resources such as PubChem .Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in a dry environment at 2-8°C .科学研究应用
Synthesis and Properties
- 2-Oxoindoline derivatives, including 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, are part of ongoing research due to their biological activity, with applications in medicine development. They are studied for their physicochemical and biological characteristics. One study confirmed the high nootropic activity in substances containing amino acid esters moieties (Altukhov, 2014).
Biological Activity
- The search for biologically active compounds in 2-oxoindolines has led to the synthesis of derivatives with potential biological activity. For instance, 3,3-diphenyl-4 and 5-carboxy-2-oxoindoline-l-acetic acids have been synthesized and studied for their biological activities (Bolotov et al., 1985).
Antioxidant Properties
- Compounds like 1-(5-methoxy-2-oxoindolin-3-ylidene)carbohydrazone have been synthesized and characterized for their antioxidant properties. Quantum-chemical calculations were used to examine these properties, providing insights into the relationship between electronic and antioxidant characteristics (Çavuş et al., 2020).
Anti-Inflammatory Evaluation
- Certain 2-oxoindoline derivatives have been evaluated for their anti-inflammatory activity using in-vitro and in-vivo models. They showed promising results, with some derivatives having better activity than diclofenac, a common anti-inflammatory drug (Nikalje, 2014).
Catalytic Applications
- 2-Oxoindoline derivatives have been utilized in green synthesis methods. For example, the synthesis of novel 2-(3-(dicyanomethyl)-2-oxoindolin-3-ylthio)acetic acids used magnetically recoverable and reusable nanoparticles, highlighting an environmentally friendly approach (Shakibaei et al., 2013).
Chemical Reactivity Studies
- The reactivity of esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids has been studied. These studies help in understanding the reaction kinetics and mechanism of biologically active ethyl esters of 2-oxoindoline derivatives, which is crucial for pharmaceutical applications (Kolisnyk et al., 2018).
Fluorescent Labeling Reagent
- Certain oxoindoline derivatives, like 6-methoxy-4-quinolone derived from 5-methoxyindole-3-acetic acid, have been developed as novel fluorophores. Their stability and strong fluorescence in a wide pH range make them suitable for biomedical analysis (Hirano et al., 2004).
安全和危害
The compound has several hazard statements: H302-H315-H319-H332-H335 . This means it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
2-(5-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-6-2-3-9-7(4-6)8(5-10(13)14)11(15)12-9/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMQZWGBZRNGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660453 | |
| Record name | (5-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid | |
CAS RN |
885272-25-3 | |
| Record name | 2,3-Dihydro-5-methoxy-2-oxo-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid](/img/structure/B1417995.png)
